3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid is a versatile compound used in scientific research. It exhibits unique properties that make it valuable for studying various biological processes and developing new drugs
Mechanism of Action
Mode of Action
It’s known that the fluoren-9-ylmethoxycarbonyl (fmoc) group is often used in peptide synthesis . The Fmoc group acts as a protective group for the amino group during peptide synthesis, which can be removed under mild basic conditions .
Biochemical Pathways
Given its structure and the presence of the fmoc group, it’s likely involved in peptide synthesis or modification .
Result of Action
Given its potential role in peptide synthesis, it may influence protein structure and function .
Action Environment
Factors such as ph and temperature are generally important in peptide synthesis and may affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow production systems. These systems are designed to perform amidation reactions, followed by separation and concentration treatments to obtain the final product. The use of continuous-flow systems ensures low energy consumption and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of various chemical products and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid include other Fmoc-protected amino acids and derivatives. These compounds share similar structural features and chemical properties .
Uniqueness
What sets this compound apart is its unique combination of the Fmoc-protected amino group and the tetrahydropyran ring. This structure provides specific reactivity and stability, making it valuable for various scientific applications.
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound's unique structure, characterized by the fluoren-9-ylmethoxycarbonyl (Fmoc) group, plays a significant role in its biological activity and potential therapeutic applications.
- Molecular Formula: C22H23NO5
- Molecular Weight: 381.4 g/mol
- CAS Number: 2138272-13-4
The compound features an oxane ring, which contributes to its structural complexity and biological interactions. The Fmoc group is commonly used in peptide synthesis, serving as a protective group for amino acids during the formation of peptide bonds.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The Fmoc moiety is known to enhance the stability and solubility of peptides, facilitating their interaction with enzymes and receptors. This interaction can modulate biological pathways, potentially influencing processes such as cell signaling and metabolic regulation.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties: Preliminary studies suggest that Fmoc derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways essential for cellular function.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity: A study investigated the effects of this compound on human breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as a chemotherapeutic agent (Source: ).
- Antimicrobial Efficacy Testing: In vitro tests revealed that derivatives of this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, showcasing its potential for development into new antibacterial treatments (Source: ).
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Fmoc-Ala-OH | C16H17NO4 | Anticancer |
Fmoc-Gly-OH | C15H15NO4 | Antimicrobial |
Fmoc-Leu-OH | C18H21NO4 | Enzyme inhibition |
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)21(10-5-11-26-13-21)22-20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTODTDQUSBARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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